molecular formula C31H39NO2 B12419228 Decarboxy Fexofenadine-d3

Decarboxy Fexofenadine-d3

Cat. No.: B12419228
M. Wt: 460.7 g/mol
InChI Key: FZSQPQGERLSIOR-CTDYWGJISA-N
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Description

Decarboxy Fexofenadine-d3 is a deuterated form of Decarboxy Fexofenadine, which is a derivative of Fexofenadine. Fexofenadine is a second-generation antihistamine used to treat allergy symptoms. The deuterated form, this compound, is often used in scientific research due to its stability and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decarboxy Fexofenadine-d3 involves several steps, starting from the basic structure of Fexofenadine. The process typically includes:

    Alkylation: A halogenated compound is alkylated with azacyclonol to yield a keto compound.

    Reduction: The keto compound is reduced to introduce the propionic acid functionality.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Decarboxy Fexofenadine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Decarboxy Fexofenadine-d3 is widely used in scientific research due to its unique properties:

Mechanism of Action

Decarboxy Fexofenadine-d3 exerts its effects by antagonizing the actions of histamine at H1 receptors. This prevents histamine from binding to its receptors, thereby alleviating allergy symptoms. The deuterated form provides enhanced stability and allows for more precise studies of the drug’s pharmacokinetics and dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This makes it particularly valuable in research settings where precise measurements are crucial .

Properties

Molecular Formula

C31H39NO2

Molecular Weight

460.7 g/mol

IUPAC Name

1,2,2-trideuterio-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol

InChI

InChI=1S/C31H39NO2/c1-24(2)25-15-17-26(18-16-25)30(33)14-9-21-32-22-19-29(20-23-32)31(34,27-10-5-3-6-11-27)28-12-7-4-8-13-28/h3-8,10-13,15-18,24,29-30,33-34H,9,14,19-23H2,1-2H3/i14D2,30D

InChI Key

FZSQPQGERLSIOR-CTDYWGJISA-N

Isomeric SMILES

[2H]C([2H])(CCN1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C([2H])(C4=CC=C(C=C4)C(C)C)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O

Origin of Product

United States

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